molecular formula C20H21N3O3 B4228407 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide

Cat. No. B4228407
M. Wt: 351.4 g/mol
InChI Key: XOFPHGMNAPDODS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from various organic acids transformed into esters, hydrazides, and subsequently, oxadiazol derivatives. For instance, compounds within this family have been synthesized by stirring substituted 1,3,4-oxadiazol thiols with bromobutanamide derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH), followed by structural elucidation through spectral data (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

Crystal structure and density functional theory (DFT) calculations provide insights into the molecular conformation, revealing intermolecular hydrogen bonds and the nature of electrophilic and nucleophilic sites. Compounds closely related to the subject chemical have been analyzed, showing how molecular interactions contribute to crystal packing and stability (K. Kumara et al., 2017).

Chemical Reactions and Properties

These compounds exhibit various chemical reactivities, such as the ability to inhibit enzymes like lipoxygenase, demonstrating the potential for biological activity. Their reactivity has been explored through the synthesis of novel derivatives and evaluation against biological targets (M. Nazir et al., 2018).

Physical Properties Analysis

The physical properties, including stability and solubility, are influenced by molecular structure, as seen in crystallographic studies. These studies reveal how the spatial arrangement of functional groups affects the overall molecular geometry and physical characteristics (Hongwei Wang et al., 2005).

Chemical Properties Analysis

The chemical behavior of these compounds is significantly affected by their structure, as demonstrated by their corrosion inhibition properties in acidic media. The efficiency of related oxadiazole derivatives as corrosion inhibitors has been correlated with their chemical structure, showing the importance of molecular design in their functional properties (F. Bentiss et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many oxadiazole derivatives have been studied for their potential biological activities, including anti-HIV activity .

properties

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-8-3-5-10-16(14)21-18(24)12-7-13-19-22-20(23-26-19)15-9-4-6-11-17(15)25-2/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFPHGMNAPDODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
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4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
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4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
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4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
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4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
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4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide

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